molecular formula C25H21N3O5S B269635 Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate

Cat. No. B269635
M. Wt: 475.5 g/mol
InChI Key: XUBGABKTHMDEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate, also known as MAQB, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential use in various scientific applications, including drug discovery, cancer research, and molecular imaging.

Mechanism of Action

The exact mechanism of action of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values ranging from 0.5 to 10 µM. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential use in molecular imaging. However, there are also some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Furthermore, the development of this compound-based molecular imaging probes for cancer diagnosis and monitoring is another promising direction for future research. Overall, this compound has great potential for various scientific applications, and further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate involves a multistep process, which includes the condensation of 2-aminobenzoic acid with methyl 4-chloro-3-oxobenzoate, followed by the reaction with 2-methoxyphenylamine to form the intermediate compound. The intermediate compound is then treated with thioacetic acid to obtain the final product, this compound.

Scientific Research Applications

Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential use in various scientific applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5S/c1-32-21-14-8-7-13-20(21)28-23(30)16-9-3-5-11-18(16)27-25(28)34-15-22(29)26-19-12-6-4-10-17(19)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

XUBGABKTHMDEQD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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